molecular formula C11H11BrO2 B1276766 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one CAS No. 26231-23-2

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B1276766
CAS No.: 26231-23-2
M. Wt: 255.11 g/mol
InChI Key: ROPXFOQFXJIBNL-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one is a chemical compound with the molecular formula C11H11BrO2 It is a derivative of naphthalenone, characterized by the presence of bromine and methoxy groups

Scientific Research Applications

5-Bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

This compound is a part of a collection of rare and unique chemicals used by early discovery researchers .

Mode of Action

It is known to be used in scientific research, including drug discovery and organic synthesis, suggesting it may interact with various biological targets.

Result of Action

As a versatile material used in scientific research, it is likely to have diverse effects depending on the specific context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the bromination of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the naphthalenone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted naphthalenones depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydro-2H-naphthalen-1-one
  • 5-Methoxy-3,4-dihydro-2H-naphthalen-1-one
  • 6-Methoxy-3,4-dihydro-2H-naphthalen-1-one

Uniqueness

5-Bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXFOQFXJIBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401744
Record name 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26231-23-2
Record name 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 6-methoxy-1-tetralone (2.0 g, 11.4 mmol) and NBS (2.0 g, 11.4 mmol) in H2O (30 mL) was added conc. H2SO4 (1.2 mL, 22.7 mmol) at rt. The reaction was stirred at 60° C. for 3 h. The mixture was filtered, and concentrated. Purification by prep-HPLC gave 1.2 g (41%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 2.13-2.18 (2H, m), 2.61 (2H, t, J=6.0 Hz), 3.03 (2H, t, J=6.0 Hz), 3.97 (3H, s), 6.88 (1H, d, J=8.8 Hz), 8.06 (1H, d, J=8.8 Hz). [M+H] Calc'd for C11H11BrO2, 255, 257. Found, 255, 257.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
41%

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